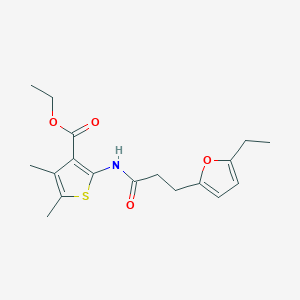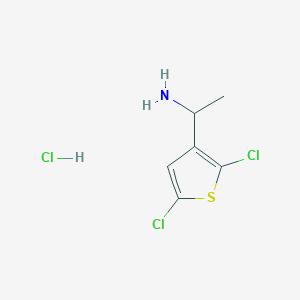
1-(2,5-Dichlorothiophen-3-yl)ethanamine;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-(2,5-Dichlorothiophen-3-yl)ethanamine;hydrochloride” is a chemical compound with the molecular formula C6H7Cl2NS . It is a powder in physical form .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of a related compound, “6-(2,5-Dichlorothiophen-3-yl)-2-methoxy-4-(4-methoxyphenyl)pyridine-3-carbonitrile”, was achieved by the condensation of an equimolar mixture of 1-(2,5-dichlorothiophen-3-yl)-3-(4-methoxyphenyl)prop-2-en-1-one, malononitrile and sodium hydroxide .Molecular Structure Analysis
The molecular structure of “1-(2,5-Dichlorothiophen-3-yl)ethanamine;hydrochloride” can be represented by the InChI code: 1S/C6H7Cl2NS.ClH/c1-3(9)4-2-5(7)10-6(4)8;/h2-3H,9H2,1H3;1H .Physical And Chemical Properties Analysis
The molecular weight of “1-(2,5-Dichlorothiophen-3-yl)ethanamine;hydrochloride” is 232.56 . It is a powder in physical form and is stored at room temperature .Aplicaciones Científicas De Investigación
Synthesis and Structural Characterization
A study by Pejchal et al. (2015) involved the synthesis of novel compounds through the condensation reaction of a similar ethanamine structure with substituted benzoyl chlorides. The synthesized compounds were structurally characterized using various spectroscopy techniques and X-ray diffraction. This approach highlights the potential use of 1-(2,5-Dichlorothiophen-3-yl)ethanamine hydrochloride in synthesizing novel compounds with potential antimicrobial and antifungal activities (Vladimír Pejchal, M. Pejchalová, & Z. Růžičková, 2015).
DNA Binding and Nuclease Activity
Kumar et al. (2012) synthesized Cu(II) complexes using tridentate ligands similar to 1-(2,5-Dichlorothiophen-3-yl)ethanamine hydrochloride, demonstrating DNA binding propensity and nuclease activity. This research suggests potential applications in gene therapy and molecular biology, where controlled DNA cleavage and binding are crucial (Pankaj Kumar, S. Gorai, M. Santra, Biplab Mondal, & D. Manna, 2012).
Material Science and Polymer Synthesis
Aydın and Kaya (2012) synthesized polymers containing thiophene units, similar to the thiophene in 1-(2,5-Dichlorothiophen-3-yl)ethanamine hydrochloride, demonstrating the potential of such structures in creating new polymeric light-emitting diodes (PLEDs). The synthesized polymers showed promising spectroelectrochemical and electrochromic properties, indicating their application in developing new electronic and optoelectronic devices (A. Aydın & I. Kaya, 2012).
Corrosion Inhibition
Walter and Cooke (1997) explored the use of a compound with a similar ethanamine structure as a multifunctional biocide in recirculating cooling water systems, showing broad-spectrum activity against microorganisms and corrosion inhibition properties. This research indicates the potential of 1-(2,5-Dichlorothiophen-3-yl)ethanamine hydrochloride in industrial applications to protect against corrosion and microbial growth (R. W. Walter & L. M. Cooke, 1997).
Safety and Hazards
The safety information for “1-(2,5-Dichlorothiophen-3-yl)ethanamine;hydrochloride” indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .
Propiedades
IUPAC Name |
1-(2,5-dichlorothiophen-3-yl)ethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7Cl2NS.ClH/c1-3(9)4-2-5(7)10-6(4)8;/h2-3H,9H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRNRAFHJUFLNKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(SC(=C1)Cl)Cl)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8Cl3NS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,5-Dichlorothiophen-3-yl)ethanamine;hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{[1,3]Oxazolo[4,5-b]pyridin-2-yl}phenol](/img/structure/B2973849.png)
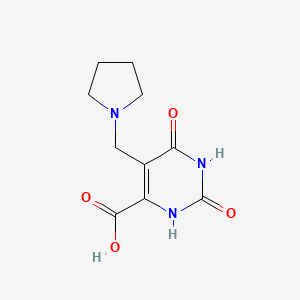
![Dibenzo[b,e][1,4]dioxin-2,3,7,8-tetramine, hydrochloride (1:4)](/img/structure/B2973853.png)

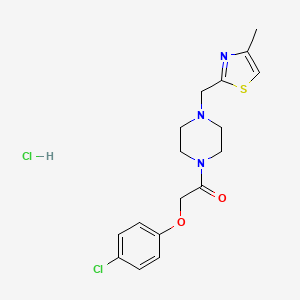
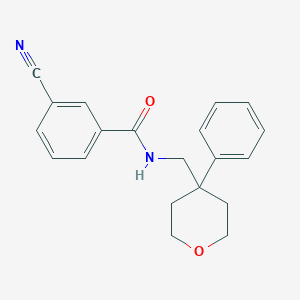
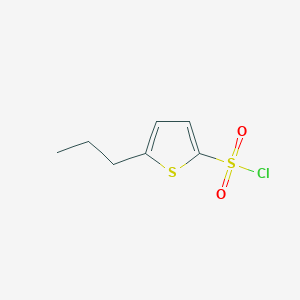
amine](/img/structure/B2973860.png)
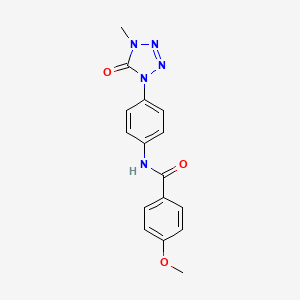
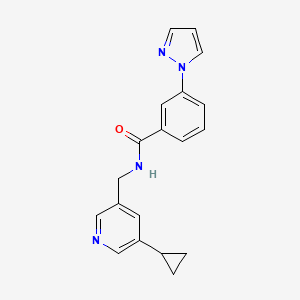
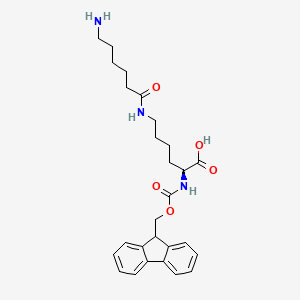
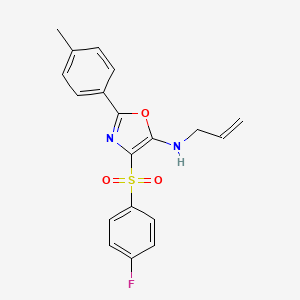
![1-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]ethane-1,2-dione](/img/structure/B2973866.png)
